6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
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Overview
Description
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is a complex organic compound with a unique structure that includes multiple methyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a biphenyl precursor followed by the introduction of methoxy and methyl groups under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated biphenyl compounds.
Scientific Research Applications
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman: This compound shares a similar methoxy and methyl group arrangement but differs in its overall structure and functional groups.
2H-1-Benzopyran, 3,4-dihydro-6-methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl): Another related compound with a similar core structure but different substituents.
Uniqueness
6-Methoxy-2’,4,4,4’-tetramethyl-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
90140-82-2 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-3-methoxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22O2/c1-11-6-7-13(12(2)8-11)16-14(18)9-17(3,4)10-15(16)19-5/h6-8H,9-10H2,1-5H3 |
InChI Key |
KTOYPFZDZIVPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(CC(CC2=O)(C)C)OC)C |
Origin of Product |
United States |
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